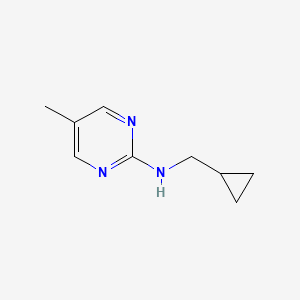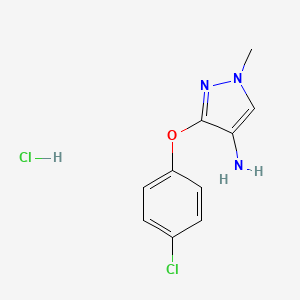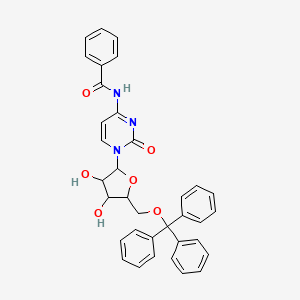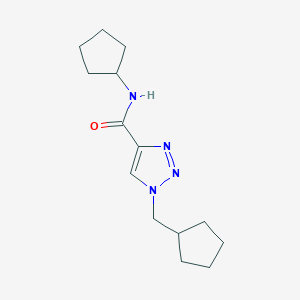![molecular formula C15H18F3N5O2 B12225687 1-[1-(2-Methylpyrimidin-4-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B12225687.png)
1-[1-(2-Methylpyrimidin-4-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-Methylpyrimidin-4-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a pyrimidine ring, a piperidine ring, and an imidazolidine-2,4-dione core, along with a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-Methylpyrimidin-4-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and piperidine intermediates, which are then coupled under specific conditions to form the desired compound. Key steps include:
Formation of the Pyrimidine Intermediate: This involves the reaction of 2-methylpyrimidine with appropriate reagents to introduce functional groups necessary for further reactions.
Synthesis of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions, often involving amines and aldehydes or ketones.
Coupling Reaction: The pyrimidine and piperidine intermediates are coupled using reagents such as coupling agents or catalysts to form the core structure.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(2-Methylpyrimidin-4-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the imidazolidine-2,4-dione core, potentially converting it to imidazolidine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation Products: N-oxides of the piperidine ring.
Reduction Products: Imidazolidine derivatives.
Substitution Products: Compounds with substituted trifluoroethyl groups.
Scientific Research Applications
1-[1-(2-Methylpyrimidin-4-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in targeting specific receptors or enzymes.
Biological Research: It is used in studies involving cellular pathways and molecular interactions.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials or chemical processes.
Mechanism of Action
1-[1-(2-Methylpyrimidin-4-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione: shares similarities with other compounds containing pyrimidine, piperidine, and imidazolidine rings.
Uniqueness:
- The presence of the trifluoroethyl group and the specific arrangement of the rings make this compound unique compared to others. This uniqueness contributes to its distinct chemical properties and potential applications.
Comparison with Similar Compounds
- 1-[1-(2-Methylpyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione
- 1-[1-(2-Methylpyrimidin-4-yl)piperidin-4-yl]-3-ethylimidazolidine-2,4-dione
Properties
Molecular Formula |
C15H18F3N5O2 |
|---|---|
Molecular Weight |
357.33 g/mol |
IUPAC Name |
1-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H18F3N5O2/c1-10-19-5-2-12(20-10)21-6-3-11(4-7-21)22-8-13(24)23(14(22)25)9-15(16,17)18/h2,5,11H,3-4,6-9H2,1H3 |
InChI Key |
ZYQVWRDSASUDBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(5-chloro-2-methylphenyl)-3-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12225616.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12225622.png)


![4-[(2-Fluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12225630.png)
![4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine](/img/structure/B12225631.png)
![2-[[(1-Methylpyrazol-4-yl)amino]methyl]benzoic acid;hydrochloride](/img/structure/B12225636.png)
![5-chloro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B12225641.png)

![3-[[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride](/img/structure/B12225651.png)
![2-[3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]phenol](/img/structure/B12225659.png)

![1-(difluoromethyl)-N-[(1-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B12225675.png)
